![molecular formula C20H11Br2HgNa2O6 B13842837 disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Merbromin, commonly known as Mercurochrome, is an organomercuric disodium salt compound. It is widely recognized for its use as a topical antiseptic for minor cuts and scrapes. The compound is known for its distinctive carmine red stain on the skin, which can persist through repeated washings . Merbromin was one of the first antiseptics containing mercury, a chemical element that disinfects by disrupting the metabolism of microorganisms .
Preparation Methods
Merbromin is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxide . Alternatively, it can be synthesized through the action of mercuric acetate upon sodium dibromofluorescein . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the desired product.
Chemical Reactions Analysis
Merbromin undergoes various chemical reactions, including:
Oxidation: Merbromin can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Merbromin can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Merbromin has a wide range of scientific research applications:
Chemistry: It is used as a biological dye and a reagent in various chemical reactions.
Biology: Merbromin is employed in staining biological tissues and cells for microscopic examination.
Medicine: The compound is used as a topical antiseptic for treating minor wounds, burns, and scratches.
Industry: Merbromin is utilized in the development of latent impressions in forensic science.
Mechanism of Action
The principal mechanism by which merbromin exerts its antiseptic effects is through the disruption of the metabolism of microorganisms. The mercury in merbromin interferes with the enzymatic processes of bacteria, leading to their death . This disruption occurs at the molecular level, affecting various metabolic pathways and molecular targets within the microorganisms.
Comparison with Similar Compounds
Merbromin is often compared with other mercury-based antiseptics, such as:
Thiomersal (Merthiolate): Similar to merbromin, thiomersal is a mercury-based antiseptic that was widely used in the past.
Nitromersol (Metaphen): Another mercury-containing antiseptic that has been used as a disinfectant.
Benzalkonium chloride: A non-mercury-based antiseptic that has replaced merbromin in many applications due to its safety profile.
Merbromin’s uniqueness lies in its distinctive staining property and its effectiveness in specific medical and industrial applications.
Properties
Molecular Formula |
C20H11Br2HgNa2O6 |
|---|---|
Molecular Weight |
753.7 g/mol |
IUPAC Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H11Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,19,23-24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 |
InChI Key |
LGJHNJGWYVJCBY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])O)Br)C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


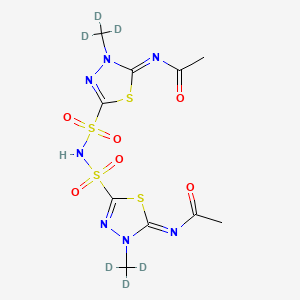
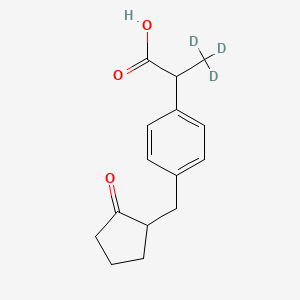

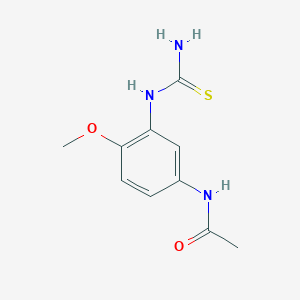



![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

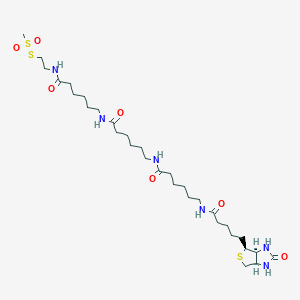
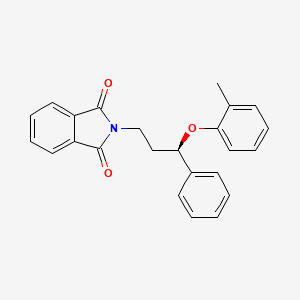

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
